9H-indeno[2,1-c]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-indeno[2,1-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-13-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGMORHGPQLXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1N=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143411 | |
| Record name | 9H-Indeno(2,1-c)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100595-17-3 | |
| Record name | 9H-Indeno[2,1-c]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100595-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Indeno(2,1-c)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Indeno(2,1-c)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9h Indeno 2,1 C Pyridazine and Its Derivatives
Core Scaffold Construction Strategies
The formation of the 9H-indeno[2,1-c]pyridazine core relies on key strategic reactions that assemble the fused heterocyclic system from acyclic or simpler cyclic precursors.
Cyclization Reactions for Indeno[2,1-c]pyridazine Formation
The creation of the pyridazine (B1198779) ring fused to the indene (B144670) framework is typically achieved through cyclization reactions where a hydrazine (B178648) moiety reacts with appropriately positioned carbonyl or cyano groups. An acid-catalyzed nucleophilic addition-elimination reaction is a common mechanism. For instance, intermediates such as hydrazones derived from 1,3-indanedione can be cyclized by heating in acetic acid to form the indenopyrazolotriazine ring system, a related but distinct structure that highlights the general cyclization principle. researchgate.net Another approach involves the reaction of 2-(dicyanomethylene)-1,3-indandione, formed from the condensation of 1,3-indanedione and malononitrile, with diazonium salts, which can lead to the formation of indeno[2,1-c]pyridazine derivatives. researchgate.net
Unexpected cyclization can also occur as a side reaction. For example, when synthesizing push-pull dyes, the use of secondary amines like piperidine can lead to a nucleophilic addition onto cyano groups, followed by cyclization to produce 9-oxo-9H-indeno[2,1-c]pyridine derivatives, which are structurally related to the pyridazine core. nih.govencyclopedia.pub A more direct method involves an unprecedented synthesis of indole-fused pyridazines (azacarbolines) from α-indolylhydrazones under oxidative conditions using iodylbenzene (PhIO2) and trifluoroacetic acid (TFA), demonstrating a metal-free dehydrogenative cyclization pathway. acs.org
Condensation Reactions Involving Key Precursors (e.g., Ninhydrin (B49086), Cyanoacetohydrazide, Malononitrile, 1,3-Indanedione)
Condensation reactions are fundamental to assembling the precursors required for the cyclization step. These reactions often involve multiple components in a single pot, efficiently building molecular complexity.
Key precursors and their roles:
Ninhydrin: Serves as a versatile starting material, providing the indane-1,3-dione core with reactive carbonyl groups. It readily reacts with nucleophiles. For example, the reaction of 3-acetylcoumarins with ninhydrin, followed by treatment with hydrazine hydrate, yields 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones in a single step with excellent yields. researchgate.net
Cyanoacetohydrazide: This precursor provides the N-N bond essential for the pyridazine ring and a reactive methylene (B1212753) group.
Malononitrile: Often used as a source of activated methylene and cyano groups, it can participate in Knoevenagel condensations with 1,3-indanedione to form reactive intermediates like 2-(dicyanomethylene)-1,3-indandione. researchgate.netnih.govencyclopedia.pubnih.gov
1,3-Indanedione: This diketone is a common starting point, providing the five-membered ring of the indeno- portion of the final structure. researchgate.netscirp.org It can react with diazonium salts to form hydrazones, which are key intermediates for cyclization. researchgate.net
A notable example is the reaction between 1,3-indanedione, malononitrile, and a diazonium salt of 3-methyl-5-aminopyrazole to yield 9-(dicyanomethylene)-3-imino-2-(3-methyl-pyrazol-5-yl)-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile. researchgate.net This demonstrates the convergence of these key precursors to construct the complex heterocyclic system.
| Precursor(s) | Reagents | Product Type | Reference |
|---|---|---|---|
| Ninhydrin, 3-Acetylcoumarins | Hydrazine hydrate, Acetic acid | Indeno[2,1-c]pyridazin-9-ones | researchgate.net |
| 1,3-Indanedione, Malononitrile | Diazonium salt of 3-methyl-5-aminopyrazole, Piperidine | Indeno[2,1-c]pyridazine-4-carbonitrile derivative | researchgate.net |
| 1,3-Indanedione | Diazonium chloride of 5-amino-3-methypyrazole | Acyclic hydrazone (cyclization precursor) | researchgate.netscirp.org |
| α-Indolylhydrazones | PhIO2, TFA | Indole-fused pyridazines (Azacarbolines) | acs.org |
Derivatization Approaches for this compound Analogs
Building upon the core this compound scaffold, various derivatization strategies have been developed to synthesize analogues with expanded heterocyclic systems, such as spiro-fused compounds and molecular hybrids.
Synthesis of Spiro-fused Heterocycles (e.g., Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] Derivatives)
Spiro-fused heterocycles represent a significant class of derivatives where a single atom is common to both the indenopyridazine system and another ring. A notable example is the synthesis of spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives. A convenient one-pot, catalyst-free protocol has been developed for this purpose. rsc.org The reaction involves the multi-component condensation of ninhydrin, cyanoacetohydrazide, malononitrile, and various cyclic C-H acids in refluxing ethanol. rsc.org This method is advantageous due to the availability of starting materials, high yields, and ease of purification. rsc.org
The general approach for synthesizing 2-amino-4H-pyrans, which is the core of this spiro fusion, involves the cyclization of Michael adducts formed from methylene-active compounds and unsaturated nitriles. researchgate.net In this specific synthesis, the indenopyridazine portion is constructed first, followed by the formation of the spiro-linked pyran ring.
| Reactants | Solvent/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Ninhydrin, Cyanoacetohydrazide, Malononitrile, Cyclic C-H acids | Ethanol, Reflux | Spiro[indeno[2,1-c]pyridazine-9,4'-pyran]-3',4-dicarbonitrile derivatives | One-pot, catalyst-free, high yields | rsc.org |
Preparation of Indenopyridazine-Thiazole Molecular Hybrids
Molecular hybrids that incorporate both the indenopyridazine and thiazole moieties are synthesized through multi-step sequences. The general strategy begins with the synthesis of an indenopyridazine carbothioamide intermediate. researchgate.netbenthamdirect.com This key intermediate is then reacted with various α-halocompounds (such as phenacyl bromides and α-chloroketones) or hydrazonoyl chlorides to construct the thiazole ring, yielding the desired indenopyridazine-thiazole derivatives. researchgate.netbenthamdirect.com The structures of these complex hybrids are typically confirmed using a combination of spectroscopic methods (IR, NMR, mass spectrometry) and elemental analysis. researchgate.netbenthamdirect.com
Formation of this compound N-Oxides
The synthesis of N-oxides of heterocyclic compounds is a common strategy to modify their electronic properties and reactivity. For pyridazines, N-oxides can be prepared, and these compounds have been studied as photoactivatable precursors for reactive oxygen species. nih.gov While specific synthesis of this compound N-oxides is not extensively detailed in the provided context, the general principles of N-oxidation of pyridines and related azines can be applied. These methods often involve oxidation with agents like peroxy acids. The introduction of an N-oxide group can significantly alter the molecule's properties, including its absorption spectrum, making it compatible with lower-energy light for photochemical applications. nih.gov The N-oxide moiety in pyridine N-oxides is known to direct metal catalysts to the proximal C-H bond, facilitating functionalization at the C2 position. semanticscholar.org This reactivity provides a potential pathway for further derivatization of the indenopyridazine core after N-oxidation.
Synthesis of Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives
A key method for the synthesis of indeno[2,1-c]pyridazine-4-carbonitrile derivatives involves the reaction of a hydrazone with malononitrile. For instance, the hydrazone 3a has been shown to react with malononitrile in boiling ethanol in the presence of a piperidine catalyst to yield indeno[2,1-c]pyridazine-4-carbonitrile derivatives. researchgate.net This reaction proceeds via a cyclization mechanism, leading to the formation of the fused pyridazine ring with a carbonitrile group at the 4-position.
Another approach involves the coupling of 1,3-bis-(dicyanomethylene)-2-hydroindene with a diazonium salt of a substituted aminopyrazole. researchgate.net This alternative synthesis route provides access to a variety of substituted indeno[2,1-c]pyridazine-4-carbonitrile derivatives, with the substituents being determined by the nature of the aminopyrazole starting material. researchgate.net
Synthesis of Other Substituted Indenopyridazine Derivatives (e.g., acetylation, benzoylation, hydrolysis)
Further functionalization of the this compound core can be achieved through various substitution reactions. For example, the 3-imino group of certain indenopyridazine derivatives can be readily acetylated or benzoylated. researchgate.net
Acetylation: The acetylation of 2-(4-chlorophenyl)-9-(dicyanomethylene)-3-imino-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile can be achieved by reacting it with acetyl chloride in pyridine. researchgate.net The reaction is typically carried out by refluxing the starting material with acetyl chloride for a short period.
Benzoylation: Similarly, benzoylation of the same 3-imino-indenopyridazine derivative is accomplished by reacting it with benzoyl chloride in pyridine under reflux conditions. researchgate.net The resulting N-benzoyl derivative is obtained in good yield after workup. researchgate.net
Hydrolysis: The imino group of these indenopyridazine derivatives can also be hydrolyzed to a carbonyl group. This is typically achieved by refluxing the starting material in dilute hydrochloric acid. researchgate.net This hydrolysis reaction provides a route to 3-oxo-indenopyridazine derivatives.
Below is a table summarizing these transformations:
| Starting Compound | Reagent | Condition | Product |
| 2-(4-Chlorophenyl)-9-(dicyanomethylene)-3-imino-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile | Acetyl chloride | Reflux in pyridine | 3-(N-acetyl)imino-2-(4-chlorophenyl)-9-(dicyanomethylene)-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile |
| 2-(4-Chlorophenyl)-9-(dicyanomethylene)-3-imino-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile | Benzoyl chloride | Reflux in pyridine | 3-(N-benzoyl)imino-2-(4-chlorophenyl)-9-(dicyanomethylene)-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile |
| 2-(4-Chlorophenyl)-9-(dicyanomethylene)-3-imino-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile | Dilute HCl | Reflux | 2-(4-Chlorophenyl)-9-(dicyanomethylene)-3-oxo-2,3-dihydro-9H-indeno[2,1-c]pyridazine-4-carbonitrile |
Reactions with Hydrazonoyl Chlorides and α-Halo Compounds
Hydrazonoyl chlorides are versatile reagents in heterocyclic synthesis. While specific examples of their reaction with the this compound core are not extensively documented in the reviewed literature, the general reactivity of hydrazonoyl halides with active methylene compounds to form various heterocyclic systems is well-established. mdpi.com This suggests a potential for their application in the synthesis of more complex fused systems starting from appropriately functionalized indenopyridazines.
Similarly, the reaction of indenopyridazine derivatives with α-halo compounds represents a potential route for further functionalization, although specific examples are not detailed in the available literature.
Advanced Synthetic Techniques
Modern synthetic chemistry often focuses on developing more efficient and environmentally friendly methods. This includes the use of one-pot multi-component reactions, catalyst-free conditions, and alternative reaction media like ionic liquids.
One-Pot Multi-Component Reaction Protocols
One-pot multi-component reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, avoiding the isolation of intermediates. A notable example is the facile one-step synthesis of 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one. researchgate.net This reaction involves the condensation of 3-acetylcoumarins with ninhydrin in acetic acid, followed by in-situ treatment with hydrazine hydrate. researchgate.net This approach offers excellent yields for the synthesis of these complex indenopyridazinone derivatives.
While not leading directly to the this compound core, other multi-component reactions have been developed for the synthesis of related pyridazine-containing heterocycles, showcasing the power of this strategy in heterocyclic chemistry. nih.govut.ac.ir
Catalyst-Free Synthesis Conditions
The development of catalyst-free synthetic methods is a significant goal in green chemistry. While specific catalyst-free conditions for the synthesis of the this compound ring system are not prominently reported, related heterocyclic systems have been synthesized under such conditions. For instance, a novel, green, and high-yielding preparation of poly-substituted pyrazolyl-1,2-diazepine derivatives has been described via a one-pot pseudo-seven-component condensation reaction under catalyst-free conditions in ethanol at room temperature. dntb.gov.ua The exploration of similar catalyst-free approaches for the synthesis of indenopyridazines is a promising area for future research.
Ionic Liquid Mediated Synthesis
Ionic liquids have emerged as green and reusable alternatives to traditional organic solvents in chemical synthesis. auctoresonline.org Their use can lead to improved reaction rates and selectivities. While the direct application of ionic liquids in the synthesis of this compound is not yet widely documented, their utility in the synthesis of other nitrogen-containing heterocycles is well-established. For example, the synthesis of 9-arylpolyhydroacridine derivatives has been successfully carried out in an ionic liquid medium. researchgate.net Given the advantages of ionic liquids, their application in the synthesis of indenopyridazine derivatives is a promising avenue for the development of more sustainable synthetic protocols.
Mechanistic Investigations of this compound Formation
The formation of the this compound ring system is a process of significant interest in synthetic organic chemistry, involving a sequence of intricate molecular transformations. Mechanistic studies, while not exhaustively focused on this specific heterocycle, can be elucidated by drawing parallels from the synthesis of related fused pyridazine and indene structures. These investigations reveal a landscape of competing and sequential reaction pathways, including intramolecular cyclizations, nucleophilic additions, and tautomerizations, which are critical for the construction of the final tricyclic architecture.
Proposed Reaction Pathways and Intermediate Formation
The synthesis of fused pyridazine systems, including those linked to an indene core, often proceeds through a series of well-defined intermediates. One plausible pathway commences with the reaction of a suitable precursor, such as a hydrazone derivative of 1,3-indandione. researchgate.net In related syntheses, the initial step involves the formation of a key intermediate through the condensation of precursor molecules. researchgate.net For instance, the reaction of 1,3-indandione with a diazotized aminopyrazole can lead to a hydrazono-1,3-indanedione intermediate. researchgate.net
Alternative pathways might involve radical mechanisms, particularly in the presence of oxidizing agents. In the synthesis of sulfonyl pyridazines, a proposed mechanism involves the formation of a radical intermediate from a hydrazone precursor, which then undergoes further transformations. nih.gov This suggests that the specific reaction conditions can dictate whether the pathway is predominantly ionic or radical in nature. The formation of non-conjugated hydrazones as intermediates has been observed, indicating that transamidation can be an initial step in some synthetic routes. nih.gov
Table 1: Key Intermediates in Proposed Pathways
| Intermediate Type | Precursors | Subsequent Transformation |
| Hydrazono-1,3-indanedione | 1,3-indandione, Diazotized amine | Intramolecular cyclization |
| Radical Intermediate | Hydrazone, Oxidizing agent | 6-endo-trig cyclization |
| Non-conjugated Hydrazone | Enaminonitrile, Tosyl hydrazide | Tautomerization, Cyclization |
| N-aminopyridinium ylide | Cationic intermediate | 6-endo-trig cyclization |
Intramolecular Cyclization Processes
A crucial step in the formation of the this compound scaffold is an intramolecular cyclization event. This process unites the disparate parts of the precursor molecule to form the final heterocyclic ring. In the context of related indeno-fused systems, the intramolecular cyclization of a betaine intermediate has been proposed to afford a polycyclic structure. researchgate.net This type of cyclization is a common strategy in the synthesis of complex heterocyclic frameworks. rsc.orgnih.gov
The nature of the cyclization can vary. For instance, in the formation of certain pyridazine derivatives, a 6-endo-trig cyclization is a key step. nih.gov This can occur through either a radical or an ionic pathway, depending on the reaction intermediates and conditions. nih.gov Density functional theory (DFT) calculations on related systems have suggested that a radical-mediated 6-endo-trig cyclization can be both kinetically and thermodynamically favored over an ionic pathway. nih.gov The efficiency of these cyclization reactions is often high, leading to good yields of the final product. nih.gov
Nucleophilic Addition and Tautomerization Mechanisms
Nucleophilic addition reactions are fundamental to the assembly of the pyridazine ring. In many synthetic routes, a nucleophilic nitrogen atom of a hydrazine or hydrazone derivative attacks an electrophilic carbonyl or a related functional group. For example, the synthesis of various pyridazine derivatives involves the addition of hydrazine to a 1,4-disubstituted carbon chain. liberty.edu This initial nucleophilic attack is often followed by a dehydration or elimination step to form the heterocyclic ring.
Tautomerization also plays a critical role in positioning the reactive groups for cyclization. A proposed mechanism for the formation of a related fused pyridine system involves the migration of a proton to form a betaine intermediate, which then undergoes cyclization. researchgate.net Similarly, in the synthesis of sulfonyl pyridazines, a hydrazide intermediate may tautomerize to an α,β-unsaturated hydrazone before cyclization. nih.gov These tautomeric shifts are essential for creating the necessary electronic and steric environment for the subsequent ring-forming reactions.
1,5-Hydrogen Transfer Phenomena
While not explicitly detailed for this compound in the reviewed literature, 1,5-hydrogen transfer is a known mechanistic phenomenon in related heterocyclic syntheses. This type of sigmatropic rearrangement can be a key step in achieving the final stable aromatic or pseudo-aromatic structure. For instance, in the synthesis of polysubstituted pyridines, a 1,3-H shift is part of the cascade reaction leading to the final product. While a 1,3-shift is different from a 1,5-shift, it highlights the importance of hydrogen migrations in the final stages of heterocycle formation. It is plausible that a 1,5-hydrogen transfer could be involved in the aromatization of a dihydro-9H-indeno[2,1-c]pyridazine intermediate to the final, more stable this compound product. This would be a thermodynamically favorable process, driven by the formation of the aromatic pyridazine ring.
Spectroscopic Characterization Techniques in 9h Indeno 2,1 C Pyridazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing insight into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of 9H-indeno[2,1-c]pyridazine derivatives, the chemical shifts (δ) of the protons are influenced by the electronic environment created by the fused ring system and any substituents.
For instance, in a study of various pyridazine (B1198779) derivatives, a characteristic signal for the pyridazine proton is often observed in the downfield region, typically between δ 6.40 and 6.82 ppm. nih.gov The aromatic protons of the indeno moiety generally appear as a multiplet in the range of δ 6.71–8.35 ppm. nih.gov The presence of NH protons, if part of a substituent, can be identified by a singlet that is exchangeable with D₂O, often appearing around δ 4.32–4.41 ppm. nih.gov
A more specific example can be seen in certain indeno[2,1-c]pyridazine-4-carbonitrile derivatives. In one such derivative, the ¹H NMR spectrum (in DMSO-d₆) showed characteristic signals for methyl protons at δ 2.26 ppm and a pyrazole (B372694) proton at δ 6.31 ppm, in addition to two singlet signals for NH protons at δ 10.32 and δ 12.91 ppm, which disappeared upon shaking with D₂O. The aromatic protons appeared as a multiplet in the region of δ 7.81–8.19 ppm.
Interactive Data Table: ¹H NMR Data for a Substituted Indeno[2,1-c]pyridazine Derivative
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Aromatic-H | 7.81-8.19 | Multiplet | Protons on the indeno ring system |
| Pyridazine-H | ~6.6-6.8 | Singlet | Characteristic pyridazine ring proton |
| NH | 10.32, 12.91 | Singlet | Exchangeable with D₂O |
| CH₃ | 2.26 | Singlet | Methyl substituent |
Note: The data presented is for a substituted derivative and not the parent this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For derivatives of this compound, the carbon signals are distributed over a wide range of chemical shifts, reflecting the different chemical environments of the carbon atoms in the fused aromatic and heterocyclic rings.
In a study of an indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one, a structurally related compound, the ¹³C NMR spectrum (in DMSO-d₆) showed signals for the carbonyl carbon at δ 184.5 ppm, with other aromatic and heterocyclic carbons appearing between δ 96.8 and 153.6 ppm. For an indeno[2,1-c]pyridazine-4-carbonitrile derivative, the carbon signals were observed at δ 167.9, 153.7, 145.9, 135.6, 134.8, 130.9, 121.7, 93.8, and 15.7 ppm.
Interactive Data Table: ¹³C NMR Data for a Substituted Indeno[2,1-c]pyridazine Derivative
| Carbon Type | Chemical Shift (δ ppm) |
| Aromatic/Heterocyclic C | 93.8 - 167.9 |
| Methyl C | 15.7 |
Note: The data presented is for a substituted derivative and not the parent this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound and its derivatives, the IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the fused ring system.
In various synthesized pyridazine derivatives, characteristic IR absorption bands have been reported. nih.gov For example, the presence of NH groups is typically indicated by stretching vibrations in the range of 3110–3228 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected to appear around 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyridazine rings would likely be observed in the 1400–1600 cm⁻¹ region. If a carbonyl group is present, as in 9H-indeno[2,1-c]pyridazin-9-one, a strong absorption band for the C=O stretch would be expected around 1680–1715 cm⁻¹. nih.gov For instance, the IR spectrum of one pyridazine derivative showed absorption bands for NH groups at 3130 and 3166 cm⁻¹, a C=O group at 1680 cm⁻¹, and a CN group at 2221 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for Substituted Pyridazine Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch | 3110 - 3228 |
| C=O Stretch | 1680 - 1715 |
| C=N and C=C Stretch | 1400 - 1600 |
| C≡N Stretch | ~2220 |
Note: The data is based on various substituted pyridazine derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In the context of this compound research, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. PubChem predicts that for the parent this compound (C₁₁H₈N₂), the [M+H]⁺ adduct would have an m/z of 169.07602. Other adducts such as [M+Na]⁺ (m/z 191.05796) and [M+K]⁺ (m/z 207.03190) might also be observed.
Molecular Ion Peak Determination
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is a crucial piece of information as it directly corresponds to the molecular weight of the compound. For various pyridazine derivatives, the molecular ion peak is often observed with significant relative abundance. For example, in the mass spectrum of a synthesized pyridazine derivative, the molecular ion peak (M⁺) was observed at m/z 330 with a relative abundance of 68%. nih.gov The presence of isotopes, such as chlorine, can lead to characteristic isotopic patterns, for example, M⁺+2 and M⁺+4 peaks. nih.gov For the parent this compound, the exact mass is 168.0687 g/mol , and its molecular ion peak would be expected at m/z 168.
Interactive Data Table: Predicted and Observed Mass Spectrometry Data
| Compound | Ion Type | m/z (Predicted/Observed) |
| This compound | [M+H]⁺ | 169.07602 (Predicted) |
| This compound | [M]⁺ | 168 (Expected) |
| A substituted pyridazine derivative | [M]⁺ | 330 (Observed) |
| A substituted pyridazine derivative | [M+2]⁺ | 332 (Observed) |
Note: Some data is predicted from databases like PubChem, while other data is from experimental results on derivatives.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This data is crucial for confirming the empirical formula of a compound, which in turn supports the proposed molecular structure. In the study of this compound and its derivatives, elemental analysis serves as a cornerstone of structural verification, ensuring that the synthesized product matches the theoretically expected atomic composition.
The core principle of this method involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From the masses of these products, the percentage of each element in the original sample can be calculated. These experimentally determined percentages ("Found") are then compared against the theoretical percentages ("Calculated") derived from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target compound and its purity.
For the parent compound, this compound, the molecular formula is C₁₁H₈N₂. uni.lu The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Research into the synthesis of various derivatives of the indeno[2,1-c]pyridazine scaffold consistently employs elemental analysis to validate the structures of the novel compounds. For instance, in the synthesis of indeno[2,1-c]pyridazine-4-carbonitrile derivatives, the experimental values obtained for carbon, hydrogen, and nitrogen align closely with the calculated theoretical values, confirming the successful formation of the intended products. researchgate.net
The data presented in the following tables from various research findings illustrate the application and importance of elemental analysis in the structural confirmation of this class of compounds. The close correlation between the calculated and found percentages validates the assigned molecular formulas.
Table 1: Elemental Analysis Data for this compound Derivatives This table presents a comparison between the calculated (theoretical) and found (experimental) elemental composition for several derivatives of this compound, as reported in scientific literature.
| Compound Name/Identifier | Molecular Formula | Element | Calculated (%) | Found (%) | Source |
| 3-amino-9-imino-8-phenyl-8,9-dihydro-1H-indeno[2,1-c]pyridazine-4-carbonitrile | C₂₀H₁₃N₅ | C | 73.32 | 73.02 | researchgate.net |
| H | 3.36 | 3.32 | researchgate.net | ||
| N | 23.32 | 23.15 | researchgate.net | ||
| 3-amino-8-(4-chlorophenyl)-9-imino-8,9-dihydro-1H-indeno[2,1-c]pyridazine-4-carbonitrile | C₂₀H₁₂ClN₅ | C | 66.24 | 66.98 | researchgate.net |
| H | 2.38 | 2.38 | researchgate.net | ||
| N | 22.07 | 22.08 | researchgate.net | ||
| 3-amino-9-imino-8-(p-tolyl)-8,9-dihydro-1H-indeno[2,1-c]pyridazine-4-carbonitrile | C₂₁H₁₅N₅ | C | 73.29 | 73.32 | researchgate.net |
| H | 3.34 | 3.36 | researchgate.net | ||
| N | 23.31 | 23.32 | researchgate.net | ||
| 9-oxo-3-(phenylamino)-9H-indeno[2,1-c]pyridazine-4-carbonitrile | C₂₀H₁₀N₄O | C | 64.45 | 64.38 | researchgate.net |
| H | 2.32 | 2.29 | researchgate.net | ||
| N | 25.06 | 24.94 | researchgate.net |
Computational and Theoretical Investigations of 9h Indeno 2,1 C Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a molecule like 9H-indeno[2,1-c]pyridazine, these methods would provide invaluable insights into its stability, electronic properties, and potential interaction sites.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecule's geometry. This would yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Such studies are crucial for understanding the planarity and strain within the fused ring system.
Without specific literature, a data table of theoretical bond lengths and angles for this compound cannot be provided.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity. For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Specific HOMO and LUMO energy values for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. An MEP map of this compound would illustrate electron-rich regions (negative potential, typically colored in shades of red and yellow) and electron-deficient regions (positive potential, shown in shades of blue). The nitrogen atoms of the pyridazine (B1198779) ring would be expected to be areas of negative potential, indicating their role as hydrogen bond acceptors.
A visual representation or specific potential values for the MEP map of this compound cannot be generated without dedicated computational studies.
Gap Energy Calculations
The HOMO-LUMO gap energy is a crucial quantum chemical parameter that provides insights into the electronic properties and reactivity of a molecule. A large gap energy suggests high stability and low reactivity, whereas a small gap energy indicates a molecule that is more easily polarized and reactive. The calculation of this energy gap for this compound would be a direct output of FMO analysis and would be instrumental in predicting its behavior in chemical reactions and its potential as a chromophore in photophysical applications.
Table 1: Illustrative Frontier Molecular Orbital Energies and Gap Energy (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound, as such data is not available in the literature.)
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Modeling Approaches
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of modern drug discovery.
Molecular Docking Studies
Molecular docking studies would be employed to investigate the potential of this compound as a therapeutic agent by predicting its binding affinity and mode of interaction with specific biological targets. Given the known anti-inflammatory properties of related pyridazine derivatives, likely targets for docking studies would include enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These studies would provide a binding score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the protein's active site.
Table 2: Illustrative Molecular Docking Results (Note: This table is for illustrative purposes only and does not represent actual docking scores for this compound, as such data is not available in the literature.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-1 | Data not available | Data not available |
| COX-2 | Data not available | Data not available |
Ligand-Protein Interaction Analysis
There are no available studies detailing the ligand-protein interaction analysis of this compound or its derivatives. Consequently, data on binding scores, specific binding poses, or the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) with protein targets are not documented in scientific literature.
Specific Target Docking
SARS-CoV-2 proteases (3CLpro, PLpro)
SARS-CoV-2 helicase, receptor binding domain (RBD), or RNA-dependent RNA polymerase (RdRp)
Human angiotensin-converting enzyme 2 (ACE2)
Microbial receptors
VEGFR-2
Sortase enzyme
LasR Quorum-Sensing Receptor
While studies exist for other pyridazine-containing molecules against targets like VEGFR-2 and SARS-CoV-2 proteases, this information is not applicable to the specific this compound core structure as per the strict inclusion criteria.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are used to correlate the chemical structure of compounds with their biological activity. The development and application of such models for the this compound series have not been reported.
Development of Predictive Models
No predictive QSAR models specifically tailored to the this compound scaffold have been published. Research on pyridazinone derivatives has led to the development of QSAR models for activities like fungicidal effects, but these models are not transferable to the unique indenopyridazine structure. nih.gov
Correlation of Structural Parameters with Biological Activity
As no QSAR models exist for this compound, there are no established correlations between its structural or physicochemical parameters (such as surface area, molar refractivity, or logP) and any specific biological activity. For some general pyridazinone derivatives, fungicidal activity has been correlated with atomic charges and logP, but this cannot be extrapolated to this compound. nih.gov
Virtual Screening Methodologies
There is no evidence in the scientific literature of virtual screening campaigns that have either used the this compound scaffold as a query or identified it as a potential hit for any biological target.
In Vitro Biological Activity of 9h Indeno 2,1 C Pyridazine Derivatives
Antimicrobial Research
Investigations into the antimicrobial potential of 9H-indeno[2,1-c]pyridazine derivatives have explored their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa. The research highlights a targeted activity profile, particularly for N-oxide derivatives of the core structure.
Studies on this compound N-oxide derivatives have demonstrated moderate antibacterial activity against Gram-positive bacteria. Specifically, certain synthesized compounds from this class showed efficacy against Staphylococcus aureus and Staphylococcus epidermidis. The research available does not provide specific data on their activity against Methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus faecalis.
The tested this compound N-oxide derivatives have been found to be inactive against Gram-negative bacteria. This indicates a selective spectrum of antibacterial action primarily directed towards Gram-positive organisms.
In the same study, this compound N-oxides were evaluated for their antifungal properties. The results indicated that these compounds were inactive against the fungi tested.
The potential of indenopyridazine derivatives has been explored against the protozoan parasite Trichomonas vaginalis. In a study evaluating a series of tricyclic N-oxides, the highest activity was noted within the tested series, although this specific finding was for a related benzo[f]cinnoline N-oxide derivative rather than an indenopyridazine derivative. The most potent compound in that series, 9-nitro-benzo[f]cinnoline N-oxide, exhibited a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against T. vaginalis.
Based on available scientific literature, specific studies focusing on the biofilm inhibition capabilities of this compound derivatives have not been reported. Research in this area is centered on other heterocyclic scaffolds.
Quantitative data on the antimicrobial activity of this compound derivatives is limited. While some N-oxide derivatives are reported to have moderate activity against Staphylococcus aureus and Staphylococcus epidermidis, specific MIC values for these compounds are not detailed in the primary research. The most relevant quantitative finding comes from a related compound in the same study series, as detailed in the table below.
| Compound Class | Microorganism | Activity/MIC Value |
|---|---|---|
| This compound N-oxides | Staphylococcus aureus | Moderate Activity |
| This compound N-oxides | Staphylococcus epidermidis | Moderate Activity |
| This compound N-oxides | Gram-Negative Bacteria | Inactive |
| This compound N-oxides | Fungi | Inactive |
| 9-nitro-benzo[f]cinnoline N-oxide* | Trichomonas vaginalis | 3.9 µg/mL |
*Note: 9-nitro-benzo[f]cinnoline N-oxide is a related tricyclic N-oxide evaluated in the same study series as the this compound derivatives.
Anti-Inflammatory, Analgesic, and Antipyretic Studies
Investigations into the anti-inflammatory, analgesic, and antipyretic potential of this compound derivatives have not been reported in the available scientific literature. While research exists for other pyridazine-containing compounds, data for this specific fused heterocyclic system is absent.
Anticancer and Cytotoxic Evaluations
A review of the literature indicates a lack of specific in vitro studies focused on the anticancer and cytotoxic effects of this compound derivatives against human cancer cell lines. One study on this compound N-oxides was identified; however, its focus was on antimicrobial activity, and it did not report cytotoxic evaluations against cancer cell lines.
Data Tables
No in vitro data is available for inclusion in the tables below.
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus Target | Assay | Activity Metric (e.g., IC₅₀) | Selectivity Index (SI) |
|---|---|---|---|---|
| Data Not Available | SARS-CoV-2 | - | - | - |
| Data Not Available | HCV Polymerase | - | - | - |
| Data Not Available | HIV-1 Reverse Transcriptase | - | - | - |
Table 2: Anti-Inflammatory, Analgesic, and Antipyretic Activity of this compound Derivatives
| Compound | Biological Target (e.g., COX-2) | Assay | Activity Metric (e.g., IC₅₀) |
|---|
Table 3: Anticancer and Cytotoxic Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | Activity Metric (e.g., IC₅₀) |
|---|
In Vitro Cytotoxicity on Cancer Cell Lines (e.g., A549, MCF-7, A375, PC3, LNCaP)
The cytotoxic potential of this compound and its related pyridazine (B1198779) derivatives has been evaluated against a panel of human cancer cell lines.
One study investigated a pyridazinone derivative, Pyr-1, which demonstrated potent cytotoxicity against 22 human cancer cell lines. It showed particularly favorable selective cytotoxicity on lung (A-549) and breast (MDA-MB-231, MDA-MB-468) cancer cell lines when compared with non-cancerous breast epithelial MCF-10A cells nih.gov. Another study on different pyridazine derivatives found that compounds 1, 2, 8, and 11 possessed promising anticancer activities against breast (MCF-7) and liver (HepG2) cancer cell lines, while compounds 3 and 10 showed moderate activity . The tested compounds were reported to have weak anticancer activity against lung, colon, and prostate cancer cells .
A separate investigation into a prenyloxy-substituted indeno[1,2-b]indole derivative, compound 4p, determined its half-maximal effective concentration (EC₅₀) values against several cancer cell lines. The EC₅₀ values were 18.2 ± 6.0 µM for A549 (lung cancer) cells and 11.4 ± 6.8 µM for LNCaP (prostate cancer) cells mdpi.com. Furthermore, a study on newly substituted anilino-fluoroquinolones screened compounds against various cancer cell lines, including A549, MCF7, A375, and PC3, though most were found to be significantly ineffective against many of these lines compared to cisplatin waocp.org.
Table 1: In Vitro Cytotoxicity of Selected Pyridazine and Indeno-indole Derivatives
| Compound/Derivative | Cell Line | Activity | IC₅₀/EC₅₀ (µM) | Source |
|---|---|---|---|---|
| Pyr-1 | A-549 (Lung) | Potent Cytotoxicity | Not specified | nih.gov |
| Compound 3 | MCF-7 (Breast) | Moderate Activity | 9.60 ± 1.29 (µg/ml) | |
| Compound 10 | MCF-7 (Breast) | Moderate Activity | 9.00 ± 1.21 (µg/ml) | |
| Compound 4p | A549 (Lung) | Antiproliferative | 18.2 ± 6.0 | mdpi.com |
Induction of Apoptosis Mechanisms (e.g., Bcl-2, Bax expression modulation)
The anticancer effects of pyridazine derivatives are often linked to their ability to induce apoptosis, a form of programmed cell death. This process is frequently mediated by the modulation of key regulatory proteins, particularly from the Bcl-2 family.
The Bcl-2 family of proteins includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax nih.gov. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis nih.gov. Studies have shown that an increased expression of Bax can lead to a higher sensitivity to apoptosis nih.gov.
In research on a pyrazine derivative, treatment of K562 leukemia cells led to the induction of apoptosis. This was accompanied by a downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, and an increased expression of the pro-apoptotic protein Bax nih.govrjeid.com. Similarly, nanoparticles of a pyrazolo-pyridazine derivative were found to upregulate the levels of Bax and p53 while downregulating Bcl-2 in cancer cells nih.gov. Another study on the sesquiterpene lactone artemisinin demonstrated its pro-apoptotic effects on breast cancer cells by downregulating Bcl-2 and upregulating Bax protein expression semanticscholar.org.
A pyridazinone derivative, Pyr-1, was found to induce apoptosis in acute promyelocytic leukemia cells, confirmed by mitochondrial depolarization and caspase-3 activation, which are hallmarks of the intrinsic apoptosis pathway nih.gov.
Table 2: Modulation of Apoptotic Proteins by Pyridazine and Related Derivatives
| Compound/Derivative | Cell Line | Effect on Bcl-2 | Effect on Bax | Apoptotic Outcome | Source |
|---|---|---|---|---|---|
| Pyrazine derivative (2-mOPP) | K562 (Leukemia) | Downregulation | Upregulation | Apoptosis Induction | nih.govrjeid.com |
| Pyrazolo-pyridazine nanoparticles | HepG-2, HCT-116, MCF-7 | Downregulation | Upregulation | Apoptosis Induction | nih.gov |
| Artemisinin | MDA-MB-231 (Breast) | Downregulation | Upregulation | Pro-apoptotic effects | semanticscholar.org |
Deubiquitinating Enzyme Inhibition (e.g., USP8)
Certain indenopyrazine derivatives have been identified as potent inhibitors of deubiquitinating enzymes (DUBs), specifically ubiquitin-specific protease 8 (USP8). DUBs are crucial for various cellular processes by counteracting ubiquitin-mediated protein degradation mdpi.com. USP8, in particular, is involved in endosomal sorting and trafficking and has been linked to the regulation of cell growth and various diseases mdpi.comnih.gov.
High-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an active inhibitor of ubiquitin-specific proteases researchgate.netnih.gov. Subsequent synthesis and evaluation of analogues of this compound led to the identification of potent and selective inhibitors of USP8 researchgate.netnih.gov. One such analogue, DUBs-IN-2, is a highly selective and membrane-permeable inhibitor of USP8 with an IC₅₀ of 0.28 μM mdpi.com. These inhibitors have shown effectiveness in reducing the viability of various cancer cell lines by targeting USP8 researchgate.net.
The inhibition of USP8 by these compounds can correct mitochondrial dysfunction in certain disease models and has been shown to induce apoptosis in pituitary adenoma cells researchgate.netmdpi.com.
Table 3: USP8 Inhibition by Indenopyrazine Derivatives
| Compound | Target Enzyme | Activity | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | USPs | Active Inhibitor | Not specified | researchgate.netnih.gov |
DNA Intercalation Potential
The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. While some compounds act as intercalators, inserting themselves between the base pairs of the DNA double helix, others bind to the grooves of the DNA.
Additionally, a potassium iodide (KI) quenching assay demonstrated that the fluorescence signal of AK-I-191 was quenched by iodide ions both in the presence and absence of DNA. This result indicates that the compound is not protected within the DNA helix, which would be expected for an intercalator, further supporting its classification as a groove binder nih.gov.
Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters. Inhibitors of these enzymes are important in the treatment of neurodegenerative diseases and depression mdpi.com. Several pyridazine and indenopyridazine derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B.
MAO-A Inhibition
In general, many of the tested pyridazino- and indeno[1,2-c]pyridazin-5-one derivatives display weak inhibitory activity against MAO-A.
In a study of 24 pyridazinobenzylpiperidine derivatives, most compounds showed weak MAO-A inhibition researchgate.netnih.govnih.gov. The most potent MAO-A inhibitor in this series was compound S15, with an IC₅₀ value of 3.691 μM, followed by compound S5 with an IC₅₀ of 3.857 μM researchgate.netnih.govnih.gov. Similarly, a large series of 66 indeno[1,2-c]pyridazin-5-ones were tested, and all were found to act preferentially on MAO-B, with weak or non-measurable IC₅₀ values against MAO-A nih.gov.
Table 4: MAO-A Inhibitory Activity of Pyridazine Derivatives
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| S15 | 3.691 | researchgate.netnih.govnih.gov |
MAO-B Inhibition
In contrast to their weak MAO-A inhibition, many pyridazine and indenopyridazine derivatives have shown potent and selective inhibitory activity against MAO-B. This makes them promising candidates for the treatment of Parkinson's disease, where selective MAO-B inhibition can prevent dopamine degradation mdpi.com.
A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds exhibited higher inhibition of MAO-B than MAO-A researchgate.netnih.govnih.govmdpi.com. Compound S5 was the most potent MAO-B inhibitor, with an IC₅₀ value of 0.203 μM, and it also showed the highest selectivity for MAO-B over MAO-A researchgate.netnih.govnih.gov. Another potent compound from this series was S16, with an IC₅₀ of 0.979 μM researchgate.netnih.govnih.gov. Kinetic studies revealed that these compounds act as competitive and reversible MAO-B inhibitors researchgate.netnih.govnih.gov.
Similarly, an extensive series of 66 indeno[1,2-c]pyridazin-5-ones (IPs) all acted preferentially on MAO-B, with activities ranging from weak to high. The most active compound in this series was p-CF₃-3-phenyl-IP, with an IC₅₀ of 90 nM (0.090 µM) nih.gov.
Table 5: MAO-B Inhibitory Activity of Pyridazine and Indenopyridazine Derivatives
| Compound | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Source |
|---|---|---|---|
| S5 | 0.203 | 19.04 | researchgate.netnih.govnih.govmdpi.com |
| S16 | 0.979 | Not specified | researchgate.netnih.govnih.gov |
| p-CF₃-3-phenyl-IP | 0.090 | Not specified | nih.gov |
| TR2 | 0.230 (Kᵢ) | Not specified | mdpi.com |
MAO Isoform Selectivity
No research data was found regarding the selectivity of this compound derivatives for MAO-A versus MAO-B isoforms.
Antithrombotic and Antiaggregating Properties
No studies detailing the antithrombotic and antiaggregating effects of this compound derivatives were identified.
A table of all compound names mentioned in the article is not applicable as no specific compounds of the this compound class with the requested biological activities were found.
Structure Activity Relationship Sar and Pharmacophore Analysis
Elucidation of Key Structural Features for Biological Activity
The biological activity of 9H-indeno[2,1-c]pyridazine derivatives is intricately linked to the nature and position of substituents on the tricyclic core. Studies on closely related tricyclic pyridazinone-based molecules, such as indenopyridazinones, have provided a foundational understanding of the structure-activity relationships (SAR) governing their anti-inflammatory, analgesic, and antipyretic properties. nih.gov
Isomerization of the core structure, for instance, from a 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone to a 9H-indeno[2,1-c]-3(2H)-pyridazinone, has been shown to retain anti-inflammatory activity comparable to that of acetylsalicylic acid (ASA). nih.gov This suggests that the arrangement of the fused ring system is a critical determinant of biological function. Furthermore, the oxidation of the methylene (B1212753) group at the C-5 position to a ketone has also been demonstrated to maintain anti-inflammatory efficacy. nih.gov
The introduction of various substituents on the pyridazine (B1198779) and indene (B144670) rings has been a key strategy to modulate the biological activity profile. For example, in a series of pyrazole-pyridazine hybrids designed as selective COX-2 inhibitors, the presence of a trimethoxy-substituted phenyl ring was found to be crucial for potent inhibitory activity. rsc.org This highlights the importance of specific substitution patterns in achieving high affinity for a biological target.
The following table summarizes the impact of key structural modifications on the biological activity of indenopyridazine derivatives based on available research findings.
| Structural Modification | Effect on Biological Activity | Observed In |
|---|---|---|
| Isomerization to this compound core | Retention of anti-inflammatory activity | Indenopyridazinone analogs nih.gov |
| Oxidation at C-5 position to a ketone | Maintenance of anti-inflammatory activity | Indenopyridazinone analogs nih.gov |
| Substitution with a 7-cyano group | Induction of anti-inflammatory properties | 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone nih.gov |
| Introduction of a trimethoxyphenyl group | Potent COX-2 inhibitory activity | Pyrazole-pyridazine hybrids rsc.org |
Rational Design Principles for this compound Analogs
The rational design of novel this compound analogs is guided by a combination of established SAR data and computational modeling techniques. The primary goal is to optimize the interaction of these molecules with their biological targets, thereby enhancing their potency, selectivity, and pharmacokinetic properties.
One of the key principles in the rational design of pyridazine-based compounds is scaffold hopping and hybridization . This involves combining the core pyridazine structure with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities. For instance, the hybridization of pyrazole (B372694) and pyridazine pharmacophores has led to the development of potent and selective COX-2 inhibitors. rsc.org This approach leverages the known anti-inflammatory properties of both heterocyclic systems to create compounds with improved efficacy.
Molecular modification based on SAR is another fundamental principle. Once a key structural feature for activity is identified, systematic modifications are made to further enhance the desired biological effect. For example, after identifying the importance of the phenyl ring at a specific position in a series of pyridazinone derivatives, various substitutions on this ring can be explored to improve target binding.
In silico studies , including molecular docking, play a crucial role in the rational design process. By simulating the binding of designed analogs to the active site of a target protein, researchers can predict their potential affinity and binding mode. This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. For example, molecular docking studies have been used to understand the binding interactions of pyrazole-pyridazine hybrids with the COX-2 active site. rsc.org
The following table outlines some of the rational design principles that can be applied to the development of this compound analogs.
| Design Principle | Objective | Example Application |
|---|---|---|
| Scaffold Hopping/Hybridization | To create novel compounds with enhanced or synergistic activities. | Combining the indenopyridazine core with other known pharmacophores. rsc.org |
| Structure-Activity Relationship (SAR) Guided Modification | To optimize potency and selectivity by modifying key structural features. | Systematic substitution on the indene and pyridazine rings based on initial SAR data. nih.gov |
| Bioisosteric Replacement | To improve pharmacokinetic properties or reduce toxicity while maintaining activity. | Replacing a functional group with another that has similar physical and chemical properties. |
| Computational Modeling (e.g., Docking) | To predict binding affinity and mode, and to guide the design of new analogs. | Simulating the interaction of designed indenopyridazine analogs with a specific biological target. rsc.org |
Pharmacophore Development for Specific Biological Targets
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the this compound scaffold, pharmacophore models can be developed to guide the design of new analogs with improved affinity and selectivity for a particular biological target.
While specific pharmacophore models solely for this compound are not extensively reported, studies on related structures provide valuable insights. For instance, a pharmacophore model was developed for a series of pyridazinone-based molecules to explore their potential for drug repurposing. nih.gov This model identified key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are crucial for interaction with various protein targets.
Furthermore, research on indeno[1,2-c]pyridazines as ligands for the benzodiazepine (B76468) receptor has contributed to the understanding of the pharmacophoric requirements for this class of compounds. These studies help in defining the spatial arrangement of aromatic rings, hydrogen bond acceptors, and other features necessary for binding to this specific receptor.
A hypothetical pharmacophore model for a this compound derivative targeting a generic kinase, based on common features of known kinase inhibitors, might include:
A hydrogen bond acceptor: often corresponding to one of the nitrogen atoms in the pyridazine ring, which can interact with the hinge region of the kinase.
A hydrogen bond donor: which could be an amino or hydroxyl substituent on the scaffold.
One or more aromatic/hydrophobic regions: provided by the fused indene and pyridazine rings, which can engage in hydrophobic interactions within the ATP-binding pocket.
The development of a robust pharmacophore model typically involves the following steps:
Selection of a training set: A group of molecules with known biological activity against the target of interest is chosen.
Conformational analysis: The possible three-dimensional arrangements of the molecules in the training set are generated.
Feature mapping and alignment: Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) are identified and the molecules are aligned based on these features.
Hypothesis generation and validation: A pharmacophore hypothesis is generated and then validated using a test set of molecules with known activities to assess its predictive power.
The following table illustrates a potential pharmacophore model for this compound derivatives targeting a hypothetical biological target, based on general principles of pharmacophore modeling.
| Pharmacophoric Feature | Potential Structural Correlate in this compound | Putative Interaction with Target |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms of the pyridazine ring | Interaction with hydrogen bond donor residues in the active site. |
| Aromatic/Hydrophobic Region | Fused indene and pyridazine rings | Hydrophobic interactions with nonpolar residues. |
| Hydrogen Bond Donor (HBD) | Substituents like -NH2 or -OH on the scaffold | Interaction with hydrogen bond acceptor residues. |
| Positive/Negative Ionizable Feature | Appropriate acidic or basic substituents | Ionic interactions with charged residues. |
Future Directions and Research Perspectives
Development of Novel 9H-Indeno[2,1-c]pyridazine Scaffolds with Enhanced Efficacy
The future development of therapeutics based on the this compound scaffold hinges on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The pyridazine (B1198779) and pyridazinone nuclei are recognized as versatile building blocks in the creation of pharmacologically active compounds, known to exhibit a wide spectrum of biological effects including antimicrobial, antihypertensive, anti-inflammatory, and anticancer activities. nih.govnih.govscholarsresearchlibrary.comscispace.com
Future research will likely focus on strategic structural modifications to the core this compound structure. This involves the introduction of various substituents and functional groups to modulate the molecule's electronic and steric properties, thereby enhancing its interaction with biological targets. An example of this approach is the facile, one-step synthesis of 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones. researchgate.netresearchgate.net This work combines the indenopyridazine moiety with a coumarin (B35378) ring, another pharmacologically important scaffold, to create a novel hybrid molecule. researchgate.net Similarly, the synthesis of indeno[2,1-c]pyridazine-4-carbonitrile derivatives introduces a cyano group, which can act as a hydrogen bond acceptor or participate in other crucial interactions within a target's active site. researchgate.net
The objective of creating these new scaffolds is to optimize their structure-activity relationship (SAR). By systematically altering the peripheral chemical groups on the indenopyridazine ring system, researchers can fine-tune the molecule's efficacy and reduce off-target effects. This bio-isosteric replacement strategy, where one functional group is replaced by another with similar properties, has been effectively used in related pyridazine compounds to enhance their desired biological activities. nih.gov The exploration of diverse synthetic routes, including multi-component and one-pot reactions, will be crucial for efficiently generating libraries of these novel derivatives for biological screening. nih.govresearchgate.netnih.gov
| Novel Scaffold Example | Synthetic Approach | Potential Advantage |
| 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one | One-pot reaction of 3-acetylcoumarins, ninhydrin (B49086), and hydrazine (B178648) hydrate. researchgate.netresearchgate.net | Combines two biologically active moieties (indenopyridazine and coumarin) into a single hybrid molecule. researchgate.net |
| Indeno[2,1-c]pyridazine-4-carbonitrile | Specific details on synthesis require further research. researchgate.net | The carbonitrile group can serve as a key pharmacophoric feature for target binding. |
Integration of Advanced Computational Methodologies in Drug Discovery
The integration of advanced computational methodologies is set to revolutionize the discovery and development of this compound-based drug candidates. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are becoming indispensable tools for accelerating research and reducing costs.
Molecular docking studies, for instance, are used to predict the binding orientation and affinity of a ligand (the drug candidate) to its target protein. This has been successfully applied to related pyridazinone and pyrazole-pyridazine hybrids to understand their interactions with targets like the cannabinoid receptor type 2 (CB2R) and the COX-2 enzyme active site. rsc.orgnih.gov For future this compound research, docking simulations will be crucial for virtually screening large libraries of derivatives against specific biological targets, helping to prioritize the most promising compounds for synthesis and in vitro testing. nih.govresearchgate.net This computational prescreening saves significant time and resources.
Furthermore, computational tools can predict the pharmacokinetic properties of novel compounds. ADMET prediction software can estimate factors like a molecule's potential for absorption in the gut, its distribution throughout the body, how it will be metabolized, and its potential toxicity. jocpr.com By identifying compounds with potentially poor drug-like properties early in the discovery process, researchers can focus their efforts on candidates with a higher probability of success in later clinical stages. nih.govresearchgate.net These predictive models provide a solid foundation for the rational design of new derivatives, guiding the synthetic chemist in making modifications that are likely to improve both efficacy and safety. researchgate.netjocpr.com
| Computational Method | Application in Drug Discovery | Relevance to this compound |
| Molecular Docking | Predicts binding modes and affinities of ligands to a target protein's active site. nih.govnih.gov | To identify and prioritize novel derivatives with high predicted affinity for specific targets like kinases or receptors. |
| QSAR | Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. | To guide the design of new scaffolds with enhanced efficacy by identifying key structural features. |
| ADMET Prediction | In silico assessment of a compound's pharmacokinetic and toxicity profile. jocpr.com | To filter out candidates with poor drug-like properties early, improving the efficiency of the drug discovery pipeline. nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
While the broader class of pyridazines is known for a variety of biological activities, a key future direction for this compound research is the systematic exploration of novel and specific molecular targets. The versatility of the pyridazinone core suggests that its fused indeno-derivatives could be effective against a range of diseases. scholarsresearchlibrary.comscispace.com
Future studies should aim to identify the precise proteins or pathways through which these compounds exert their effects. Based on research into analogous structures, several therapeutic areas present compelling opportunities:
Oncology: Pyridazinone-based derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy that is involved in angiogenesis. nih.gov Similarly, related indenopyridine compounds have demonstrated anticancer activity against breast cancer cell lines like MCF7. nih.gov Future work could assess this compound derivatives for their potential to inhibit kinases like VEGFR-2 or other proteins implicated in cancer progression.
Inflammation: Hybrid molecules containing the pyridazine scaffold have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. rsc.org This suggests that the this compound core could be a valuable template for developing new anti-inflammatory agents.
Neurodegenerative and Other Diseases: Researchers have successfully designed pyridazinone-based ligands for the cannabinoid receptor type 2 (CB2R), which is a promising target for a variety of diseases. nih.gov Exploring the activity of indenopyridazine derivatives at CB2R and other G-protein coupled receptors could open up new therapeutic possibilities.
Infectious Diseases: Various pyridazine derivatives have been evaluated for activity against bacteria and viruses, such as the Hepatitis A Virus (HAV). nih.govnih.govnih.gov Screening novel this compound libraries against a panel of microbial and viral targets could lead to the discovery of new anti-infective agents.
Identifying these new targets will involve a combination of high-throughput screening, proteomic approaches, and molecular docking against known disease-related proteins. Elucidating the mechanism of action for active compounds will be crucial for their optimization and further development as therapeutic agents.
Q & A
Q. What are the common synthetic routes for 9H-indeno[2,1-c]pyridazine derivatives?
The most widely used method involves a one-pot, catalyst-free condensation of cyanoacetohydrazide, ninhydrin, malononitrile, and cyclic CH-acids in ethanol under reflux. This approach yields spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives (e.g., compounds 5a–j in Table 1 of ). Key intermediates include Knoevenagel adducts and Michael addition products, with mechanisms validated by spectral data .
Q. How can the structure of synthesized this compound derivatives be confirmed?
Structural confirmation relies on spectroscopic techniques:
Q. What preliminary pharmacological activities have been reported for this compound derivatives?
Early studies highlight anti-inflammatory, analgesic, and antipyretic activities. For example, derivatives from the 9H system were equiactive as analgesics but less potent than their 5H-indeno[1,2-c]pyridazine isomers in anti-inflammatory assays. These findings suggest isomer-specific pharmacodynamic profiles .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-component syntheses of spiro-indenopyridazines?
- Ultrasound-assisted protocols reduce reaction time and improve yields (e.g., ’s four-component reactions in aqueous ethanol with L-proline catalysis).
- Solvent selection : Ethanol enhances solubility of intermediates, while catalyst-free conditions minimize side reactions.
- Stoichiometric tuning : Excess malononitrile (3 equivalents) drives Knoevenagel adduct formation .
Q. What strategies resolve contradictions in bioactivity data between this compound and its isomers?
- Comparative structural analysis : Use X-ray crystallography or DFT calculations to assess steric/electronic differences between 9H and 5H isomers.
- Iterative bioassays : Conduct dose-response studies across multiple models (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) to isolate isomer-specific effects.
- Metabolic profiling : Evaluate pharmacokinetic differences using LC-MS to rule out bioavailability confounders .
Q. How can novel this compound derivatives be designed for enhanced antimicrobial activity?
- Functionalization : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridazine core to improve membrane penetration (see ’s fluorobenzaldehyde condensates).
- Hybridization : Fuse with uracil or pyrimidine moieties (e.g., compounds 4a–c in ) to target bacterial DNA gyrase or dihydrofolate reductase .
Q. What alternative synthetic routes exist for this compound scaffolds?
- Diazonium coupling : React 1,3-indanedione with aryl diazonium chlorides, followed by malononitrile cyclization ().
- Acid hydrolysis : Convert 2-alkoxy-3-cyano-1H-indenes to carbonyl intermediates for guanidine condensation ( ).
- Post-synthetic modifications : N-acetylation or benzoylation of imino groups to modulate solubility (e.g., derivatives 9–11 in ) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
